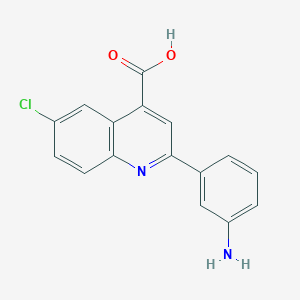

2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid

Description

2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid (CAS: 590359-91-4) is a quinoline derivative characterized by:

- Quinoline core: A bicyclic aromatic system with nitrogen at position 1.

- Substituents: 3-Aminophenyl group at position 2. Chlorine atom at position 4. Carboxylic acid group at position 4.

- Molecular formula: C₁₆H₁₁ClN₂O₂.

- Molecular weight: 314.73 g/mol.

This compound is utilized in medicinal chemistry research, particularly in ligand design and enzyme inhibition studies, due to its hydrogen-bonding capabilities (via NH₂ and COOH groups) and structural versatility .

Properties

IUPAC Name |

2-(3-aminophenyl)-6-chloroquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-10-4-5-14-12(7-10)13(16(20)21)8-15(19-14)9-2-1-3-11(18)6-9/h1-8H,18H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUOPFPKQVKKNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of 3-nitroaniline, which is then subjected to a series of reactions including nitration, reduction, and cyclization to form the quinoline ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. High-pressure reactors and continuous flow systems are often employed to ensure efficient and scalable production. The use of environmentally benign solvents and reagents is also a key consideration in industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitro group to an amino group, which can further react to form various derivatives.

Substitution: The chlorine atom at the sixth position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer studies. Quinoline derivatives, including 2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid, have been evaluated for their ability to inhibit cancer cell proliferation. Notably:

- Mechanism of Action : Quinoline derivatives are known to interact with tubulin, similar to established anticancer agents like taxol. This interaction disrupts mitotic spindle formation, leading to apoptosis in cancer cells .

- In Vitro Studies : Preliminary screenings have indicated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and leukemia cells. For instance, compounds related to this class have demonstrated IC50 values in the low micromolar range against MCF7 and U937 cell lines .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | <5 | Tubulin Inhibition |

| 3'-Fluoro-6-methoxy-2-phenyl-4-quinolone-3-carboxylic acid | U937 | 3.5 | Apoptosis Induction |

| 7-Chloro-4-aminoquinoline sulfonamide | MDA-MB231 | 5.97 | Cell Cycle Arrest |

Antimicrobial Properties

The quinoline scaffold has been extensively studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis and other pathogens:

- Antitubercular Activity : Compounds derived from quinolines have been shown to inhibit the growth of Mycobacterium tuberculosis, a significant cause of morbidity worldwide. The mechanism typically involves interference with bacterial DNA gyrase and other essential enzymes .

- Broad-Spectrum Activity : Research indicates that quinoline derivatives can also exhibit antibacterial and antifungal properties, making them suitable candidates for further development as broad-spectrum antimicrobial agents .

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 62.57 |

| Other quinoline derivatives | Staphylococcus aureus | <10 |

Biochemical Applications

Beyond therapeutic uses, this compound serves as a biochemical tool in research:

- SIRT3 Inhibition : Recent studies have identified quinoline derivatives as potent inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism. These compounds can selectively inhibit SIRT3 over other sirtuins, suggesting their utility in studying metabolic pathways in cancer cells .

- Enzyme Inhibition Studies : The compound has been utilized in enzyme inhibition assays to explore its effects on various targets, including lactate dehydrogenase and DNA methyltransferases, which are crucial for cancer cell survival and proliferation .

Case Studies

-

Case Study on Anticancer Efficacy :

A study evaluated the effects of several quinoline derivatives on breast cancer cell lines. The results indicated that modifications on the quinoline structure could significantly enhance cytotoxicity while reducing off-target effects. -

Case Study on Antitubercular Activity :

A series of arylated quinoline carboxylic acids were synthesized and tested against Mycobacterium tuberculosis. The most potent compounds exhibited MIC values lower than those of traditional antitubercular drugs, indicating their potential as new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminophenyl group can form hydrogen bonds with biological macromolecules, while the quinoline ring can intercalate with DNA, disrupting its function. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of key enzymes and pathways involved in disease progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

(a) 4-Amino-6-chloroquinoline-3-carboxylic Acid (CAS: 933740-79-5)

- Substituents: 4-amino, 6-chloro, 3-carboxylic acid.

- Molecular formula : C₁₀H₇ClN₂O₂.

- Molecular weight : 222.63 g/mol.

- Key differences: The amino and carboxylic acid groups are shifted to positions 4 and 3, respectively. Simpler structure with fewer aromatic substituents.

(b) 2-(2-Aminophenyl)-6-chloroquinoline-4-carboxylic Acid

- Substituents: 2-aminophenyl (vs. 3-aminophenyl in the target compound).

- Spectral differences :

Halogen Substitution Variants

(a) 2-(3-Aminophenyl)-6-bromoquinoline-4-carboxylic Acid (CAS: 438531-42-1)

- Substituents : 6-bromo instead of 6-chloro.

- Molecular formula : C₁₆H₁₁BrN₂O₂.

- Molecular weight : 359.18 g/mol.

- Key differences :

(b) 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic Acid (CAS: 724749-61-5)

- Substituents: 3-methylphenyl (non-polar) instead of 3-aminophenyl.

- Molecular formula: C₁₇H₁₂ClNO₂.

- Molecular weight : 297.74 g/mol.

- Key differences :

Carboxylic Acid Position Isomers

3-Acetoxy-6-methyl-2-(4-methylphenyl)quinoline-4-carboxylic Acid (CAS: 1629234-04-3)

- Substituents : 3-acetoxy, 6-methyl, 4-methylphenyl.

- Molecular formula: C₂₀H₁₇NO₄.

- Molecular weight : 335.36 g/mol.

- Key differences: Acetoxy and methyl groups enhance steric bulk, reducing solubility but improving stability. Synthesized with 82% yield via optimized routes, highlighting synthetic accessibility of quinoline derivatives .

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid (CAS No. 590359-91-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 298.73 g/mol. The structure features a quinoline core substituted with an amino group and a carboxylic acid, which are critical for its biological activity.

The primary mechanism of action for this compound appears to involve interactions with various biological targets, including:

- Kinase Inhibition : Similar compounds have shown inhibitory effects on specific kinases, suggesting that this compound may also act as a kinase inhibitor, potentially impacting cell signaling pathways involved in cancer progression .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or function .

Anticancer Activity

Research indicates that derivatives of quinoline carboxylic acids exhibit notable anticancer properties. For instance:

- Cell Cycle Arrest : Compounds similar to this compound have been shown to induce G1 phase arrest in cancer cell lines, leading to apoptosis .

- Cytotoxicity : In vitro studies have reported significant cytotoxic effects against various cancer cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50% .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Analog Compound A | MDA-MB231 | 5.97 | Cell cycle arrest |

| Analog Compound B | MCF-7 | 38.44 | Antigrowth activity |

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 59.5 |

| Escherichia coli | TBD |

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Screening : A study evaluated the anticancer activity of various quinoline derivatives, revealing that those with similar structures displayed significant cytotoxicity against breast cancer cell lines .

- Antimicrobial Testing : In another investigation, the compound was tested against a panel of bacterial strains, demonstrating effective inhibition comparable to established antibiotics .

Comparison with Related Compounds

The biological activity of this compound can be compared to other quinoline derivatives:

| Compound Name | Activity Type | Potency (IC50/MIC) |

|---|---|---|

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Anticancer | IC50 = 168.78 µM |

| 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Antimicrobial | MIC = 59.5 µg/ml |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.